molecular formula C21H18Br2N2O3 B15018235 N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

Cat. No.: B15018235
M. Wt: 506.2 g/mol
InChI Key: RORIPILVMMKNME-WYMPLXKRSA-N
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Description

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, ethoxy, hydroxy, and naphthyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur, replacing bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylbenzyl)-1H-benzimidazol-2-ylsulfanylacetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide

Uniqueness

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18Br2N2O3

Molecular Weight

506.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C21H18Br2N2O3/c1-2-28-19-10-13(9-18(23)21(19)27)12-24-25-20(26)11-14-7-8-17(22)16-6-4-3-5-15(14)16/h3-10,12,27H,2,11H2,1H3,(H,25,26)/b24-12+

InChI Key

RORIPILVMMKNME-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)Br)O

Origin of Product

United States

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